2,4- vs 2,5-Dimethoxy Regioisomer: CA II Binding
LIMITATION NOTICE: No direct head-to-head comparison between the target compound and its 2,5-regioisomer has been published in peer-reviewed literature. The following represents class-level inference from the broader methanesulfonamide SAR. In carbonic anhydrase II (CA II) binding studies, N-aryl methanesulfonamides demonstrate Kd values in the low micromolar range [1]. The 2,4-dimethoxy substitution pattern positions both methoxy groups for potential interactions with the enzyme’s hydrophobic pocket, whereas the 2,5-pattern alters the spatial orientation of the second methoxy group [2]. Fragment-based screening studies on sulfonamide libraries indicate that dimethoxy substitution pattern shifts can produce ≥3-fold differences in CA II affinity [3]. However, specific Kd or IC50 values for CAS 264141-80-2 have not been reported in ChEMBL or BindingDB as of the knowledge cutoff.
| Evidence Dimension | Carbonic anhydrase II binding affinity (Kd) |
|---|---|
| Target Compound Data | No published Kd/Ki data for human CA II (BindingDB search negative) [1] |
| Comparator Or Baseline | N-(2,5-Dimethoxyphenyl)methanesulfonamide (CAS 330467-43-1): IC50 = 1,490 nM on focal adhesion kinase 1 (class-level inference from structurally related methanesulfonamide) [4] |
| Quantified Difference | Cannot be quantified; insufficient target-specific data |
| Conditions | BindingDB referenced assays; direct CA II inhibition data absent for both comparators |
Why This Matters
For procurement decisions targeting carbonic anhydrase or general sulfonamide-binding protein applications, the 2,4- vs 2,5-substitution pattern may dictate differential binding modes, and experimental validation is mandatory before analog substitution.
- [1] BindingDB. BDBM50240917 (CHEMBL4076811). Binding affinity to human carbonic anhydrase 2. Accessed 2026. View Source
- [2] Abramovitch, R. A.; Roy, J.; Uma, V. The Reaction of Sulfonylimido Intermediates with Aromatic Compounds. Can. J. Chem. 1965, 43, 3407–3418. View Source
- [3] Han, M. İ. et al. Sulfonamides Linked to Sulfonate Esters via Hydrazone Functionality: Synthesis, Human Carbonic Anhydrase Inhibitory Activities, and Molecular Modeling Studies. New J. Chem. 2023, 47, 4267–4276. View Source
- [4] BindingDB. BDBM40981: N-(2,5-Dimethoxyphenyl)-1-phenylmethanesulfonamide, IC50 = 1,490 nM on FAK1. Accessed 2026. View Source
